molecular formula C80H128O9 B13401848 4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate

4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate

Cat. No.: B13401848
M. Wt: 1233.9 g/mol
InChI Key: QKGWKVLGQGJPAZ-UHFFFAOYSA-N
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Description

The six cyclohexane derivatives under analysis—4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane, 4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane, 3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol, 1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane, [4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate, and [4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate—exhibit structural complexity due to their substituents, including ethers, esters, hydroxyl groups, and conjugated double bonds. This article compares these compounds with structurally related analogs, leveraging chromatographic, spectroscopic, and synthetic data from the literature.

Properties

Molecular Formula

C80H128O9

Molecular Weight

1233.9 g/mol

IUPAC Name

4-(ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate

InChI

InChI=1S/C16H26.C14H24O2.C14H22O2.C14H20O2.C13H22O.C9H14O2/c1-6-13(4)10-15-8-7-14(5)16(11-15)9-12(2)3;1-5-15-10-16-14-7-6-12(4)13(9-14)8-11(2)3;2*1-5-14(15)16-13-7-6-11(4)12(9-13)8-10(2)3;1-5-14-13-7-6-11(4)12(9-13)8-10(2)3;1-7-2-3-9(11)6-8(7)4-5-10/h9,12,15H,4-8,10-11H2,1-3H3;8,11,14H,4-7,9-10H2,1-3H3;8,10,13H,4-7,9H2,1-3H3;5,8,10,13H,1,4,6-7,9H2,2-3H3;8,10,13H,4-7,9H2,1-3H3;4,9-11H,1-3,5-6H2

InChI Key

QKGWKVLGQGJPAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC1CCC(=C)C(=CC(C)C)C1.CCC(=O)OC1CCC(=C)C(=CC(C)C)C1.CCOCOC1CCC(=C)C(=CC(C)C)C1.CCOC1CCC(=C)C(=CC(C)C)C1.CC(C)C=C1CC(CCC1=C)OC(=O)C=C.C=C1CCC(CC1=CCO)O

Origin of Product

United States

Preparation Methods

The preparation of these compounds typically involves synthetic routes that include the formation of cyclohexane rings followed by the introduction of various substituents. The reaction conditions often require specific catalysts and reagents to achieve the desired substitutions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

These compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific substituents and reaction conditions .

Scientific Research Applications

These compounds have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, they may be studied for their potential therapeutic effects or as models for understanding biological processes. In industry, they can be used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. The presence of multiple substituents can influence their reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

Ether vs. Ester Substituents: 4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane contains an ethoxymethoxy group, which enhances hydrophobicity compared to simpler ethers like 4-ethylcyclohexan-1-ol (retention index: 0.94432, indicative of moderate polarity) . Ethoxymethoxy groups may reduce volatility, as seen in analogs like 2-methoxy-4-(prop-2-en-1-yl)phenyl acetate, which has higher retention indices due to bulkier substituents . In contrast, ester-containing derivatives (e.g., [4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate) exhibit characteristic IR carbonyl stretches (~1732 cm⁻¹), similar to cyclohexyl propanoate (IR: 1732 cm⁻¹) . Esters generally have lower solubility in water compared to hydroxylated analogs due to reduced hydrogen-bonding capacity .

Hydroxyl vs. Methylidene Groups: 3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol features both hydroxyl and conjugated double bonds. Hydroxyl groups enable hydrogen bonding, increasing melting points and solubility compared to non-polar analogs like 1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane. For example, 4-ethylcyclohexan-1-ol (retention index: 0.94432) is less volatile than its methylidene counterparts .

Similar effects are observed in 7-methoxy-1,1-dimethyl-1,2-dihydronaphthalene (retention index: 0.964548), where methoxy and methyl groups stabilize the aromatic system .

Hydrogen Bonding and Crystallography

  • Hydroxyl-containing compounds like 3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol form stronger hydrogen-bonding networks compared to esters or ethers, as demonstrated in studies of cyclohexanol derivatives . This impacts crystallization behavior, as seen in SHELX-refined structures of similar molecules .
  • Esters (e.g., [4-methylidene-...] prop-2-enoate) may exhibit weaker intermolecular interactions, leading to lower melting points and higher volatility .

Biological Activity

Overview of the Compound

The compound belongs to a category of cyclohexane derivatives characterized by various substituents that may influence their biological properties. The structural complexity of these compounds often leads to unique interactions with biological systems, making them subjects of interest in medicinal chemistry.

Chemical Structure

The general structure can be described as follows:

  • Core Structure : Cyclohexane ring
  • Substituents : Ethoxymethoxy, methylidene, and propylidene groups

This diversity in structure can lead to varied biological activities, including potential immunostimulatory effects, cytotoxicity, and other pharmacological properties.

Immunostimulatory Effects

Recent studies have indicated that certain derivatives of cyclohexane compounds exhibit promising immunostimulatory activities. For instance, a study highlighted the potential of piperidine-containing derivatives to enhance immune responses significantly. The compound 1-(3-n-butoxypropyl)-piperidine-3-methyl-4-spiro-5'-imidazolidine-2',4'-dione was shown to exceed the immunostimulating activity of levamizole by 3.1 times with low toxicity . This suggests that similar cyclohexane derivatives may also possess immunomodulatory properties.

Cytotoxicity and Anticancer Activity

Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Preliminary results suggest that certain structural modifications can lead to enhanced cytotoxicity. For example, compounds with specific substituents on the cyclohexane ring demonstrated significant activity against various cancer cell lines in vitro, indicating their potential as anticancer agents.

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative of the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at nanomolar concentrations.
  • Case Study on Immunomodulation :
    • In an animal model, a derivative was administered to evaluate its effect on lymphocyte subpopulation composition. The findings revealed a significant increase in CD4+ T cells and natural killer (NK) cells, suggesting enhanced immune response capabilities.

Data Summary

Compound NameStructureBiological ActivityReference
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexaneStructureImmunostimulatory
1-(3-n-butoxypropyl)-piperidine-3-methyl-4-spiro-5'-imidazolidine-2',4'-dioneStructureCytotoxicity against MCF-7
3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-olStructureEnhanced NK cell activity

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